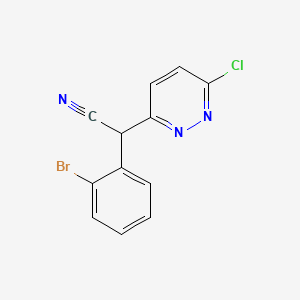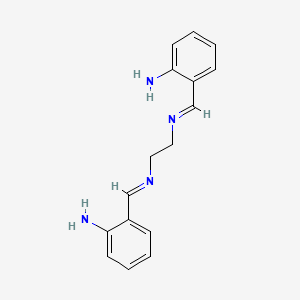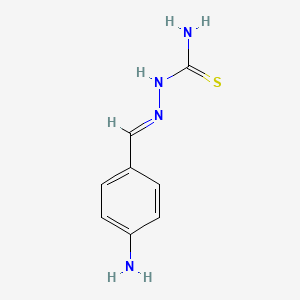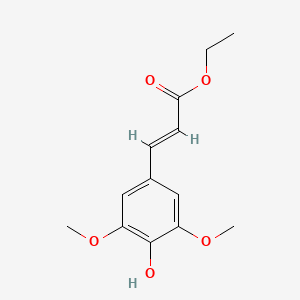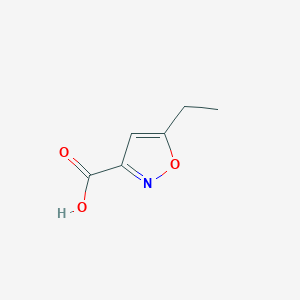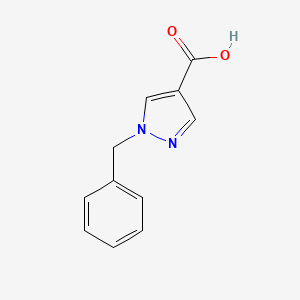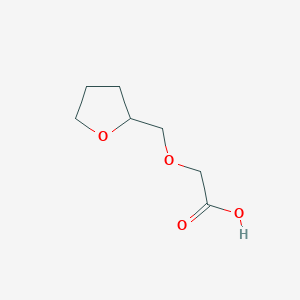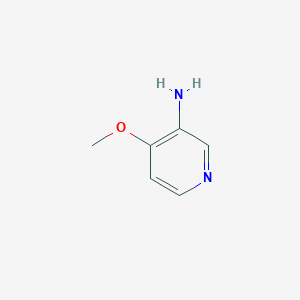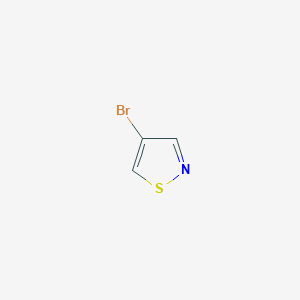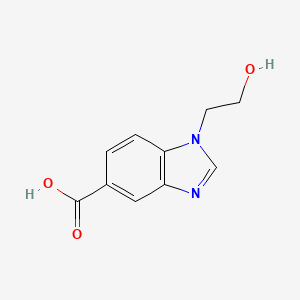
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid
描述
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic organic compound that features a benzimidazole core with a hydroxyethyl group at the 1-position and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with ethyl glyoxylate, followed by hydrolysis and subsequent functional group modifications to introduce the hydroxyethyl and carboxylic acid groups.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
科学研究应用
1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The benzimidazole core can also participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Benzimidazole: The parent compound without the hydroxyethyl and carboxylic acid groups.
2-Hydroxyethyl benzimidazole: Lacks the carboxylic acid group.
5-Carboxybenzimidazole: Lacks the hydroxyethyl group.
Uniqueness: 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the hydroxyethyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2-hydroxyethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-4-3-12-6-11-8-5-7(10(14)15)1-2-9(8)12/h1-2,5-6,13H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHXBUHAAVSOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409460 | |
| Record name | 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890094-09-4 | |
| Record name | 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-(2-Hydroxyethyl)-1H-benzimidazole-5-carboxylic acid revealed by the study?
A1: The study reveals several key structural features of the compound:
- Carboxylic group orientation: The carboxylic acid group is not perfectly aligned with the benzimidazole ring system, showing a tilt of 12.00° [].
- Hydrogen bonding: Both the alcohol and carboxylic acid groups participate in hydrogen bonding. The alcohol (-OH) engages in O—H⋯O hydrogen bonds, while the carboxylic acid (-COOH) forms O—H⋯N hydrogen bonds. This network extends in two dimensions along the 'ab' plane of the crystal structure [].
- Sec-butyl group disorder: The sec-butyl group attached to the benzimidazole ring displays structural disorder. This means it can adopt two different orientations, with a near-equal probability of occupying each position [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




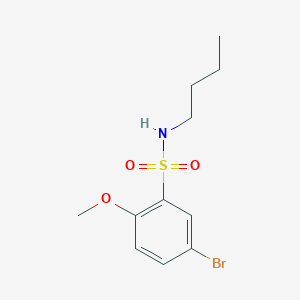
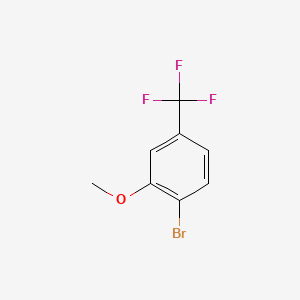
![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
